2-benzyl-1-(2-cyclohexylethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts, high-pressure reactors, and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to halogenated or alkylated benzodiazole derivatives.
Scientific Research Applications
2-BENZYL-1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-BENZYL-1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzodiazole: Similar structure but lacks the cyclohexylethyl group.
1-Benzyl-2-methylbenzodiazole: Similar structure but has a methyl group instead of the cyclohexylethyl group.
2-Benzyl-1H-benzimidazole: Similar structure but lacks the cyclohexylethyl group.
Uniqueness
2-BENZYL-1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both benzyl and cyclohexylethyl groups, which may confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H26N2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-benzyl-1-(2-cyclohexylethyl)benzimidazole |
InChI |
InChI=1S/C22H26N2/c1-3-9-18(10-4-1)15-16-24-21-14-8-7-13-20(21)23-22(24)17-19-11-5-2-6-12-19/h2,5-8,11-14,18H,1,3-4,9-10,15-17H2 |
InChI Key |
TXRXXLBWYHLZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.